molecular formula C11H10O3 B1310791 5-hydroxy-4,7-dimethyl-2H-chromen-2-one CAS No. 6335-27-9

5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B1310791
CAS No.: 6335-27-9
M. Wt: 190.19 g/mol
InChI Key: JJHLYYXMYNBADE-UHFFFAOYSA-N
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Description

5-Hydroxy-4,7-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of chromen-2-one, also known as coumarin, which is a naturally occurring compound found in many plants. This compound is characterized by the presence of hydroxy and methyl groups at specific positions on the chromen-2-one structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation reactions . The reaction conditions typically include the use of methanol as a solvent and calcium hydroxide as a base at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol .

Mechanism of Action

The mechanism of action of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chromen-2-one structure can interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4,7-dimethyl-2H-chromen-2-one is unique due to the specific positioning of its hydroxy and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-hydroxy-4,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8(12)11-7(2)5-10(13)14-9(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHLYYXMYNBADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212742
Record name Coumarin, 4,7-dimethyl-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-27-9
Record name 5-Hydroxy-4,7-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6335-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 4,7-dimethyl-5-hydroxy-
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Record name 6335-27-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Coumarin, 4,7-dimethyl-5-hydroxy-
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URL https://comptox.epa.gov/dashboard/DTXSID00212742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the synthesis described in the paper?

A1: this compound serves as a crucial starting material in the multicomponent condensation reaction leading to the formation of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid []. This reaction, carried out in two steps, involves the initial interaction of this compound with 4-methoxyphenylglyoxal and Meldrum's acid in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media [].

Q2: What information about the structural characterization of the final compound, derived from this compound, is provided in the research?

A2: The researchers utilized various spectroscopic techniques to confirm the structure of the final compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. These techniques included 1H-NMR, 13C-NMR spectroscopy, and high-resolution mass spectrometry []. These data collectively validated the successful synthesis and provided insights into the structural features of the synthesized compound.

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